ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE

Overview

Description

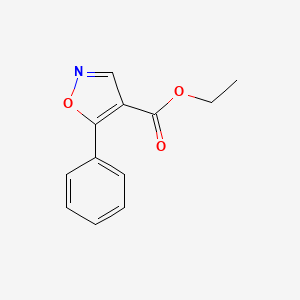

Ethyl-5-phenyl-isoxazole-4-carboxylate: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-5-phenyl-isoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO and water, yielding 3,5-disubstituted isoxazole . Another method includes the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions .

Industrial Production Methods: For large-scale production, the synthesis of this compound can be optimized using eco-friendly and cost-effective methods. For instance, microwave-assisted solid-phase synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been explored to enhance yield and reduce waste .

Chemical Reactions Analysis

Hydrogenation to Piperidine Derivatives

The tetrahydropyridine intermediate undergoes catalytic hydrogenation to form the saturated piperidine ring.

-

Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure (20–80 psi) .

-

Conditions : Solvents like methanol or tetrahydrofuran (THF), 0–60°C, 1–72 hours .

-

Outcome : Selective reduction without hydrogenolysis of the chloro substituent .

Example :

text3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-chloro-1H-indole → 5-Chloro-3-(1-methylpiperidin-4-yl)-1H-indole Catalyst: Pd/C (5% wt), H₂ (50 psi), MeOH, 40°C, 24h Yield: 92% [1][10]

Electrophilic Substitution

The 5-chloro group directs further electrophilic reactions to the 4- or 6-position of the indole ring :

-

Halogenation : Iodination at C5 using N-iodosuccinimide (NIS) and BF₃·Et₂O in dichloromethane .

-

Nitration : Limited by the electron-withdrawing chloro group but feasible under strongly acidic conditions.

Reductive Amination

The piperidinyl nitrogen can be alkylated or functionalized. For example:

Biological Derivatization

The compound serves as a precursor in medicinal chemistry for antiproliferative agents :

-

Reductive Amination : Reaction with aldehydes (e.g., m-piperidinylbenzaldehyde) followed by NaBH₄ reduction to form secondary amines .

-

Saponification : Conversion of ester derivatives (e.g., indole-2-carboxylates) to carboxylic acids using LiOH .

Structure-Activity Data :

| Derivative | Activity (GI₅₀, nM) | Target |

|---|---|---|

| 5-Chloro-3-(m-piperidin-1-yl)-1H-indole-2-carboxylate | 29 | EGFR/BRAF |

| 5-Chloro-3-(piperidin-4-yl)-1H-indole | 42 | MDM2 |

Stability and Degradation

Scientific Research Applications

Ethyl-5-phenyl-isoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-5-phenyl-isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl-5-phenyl-isoxazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl-5-(4-methylthio)phenyl-isoxazole-3-carboxylate: This compound has a similar structure but with a methylthio group, which may impart different biological activities.

Ethyl-5-aryl-isoxazole-3-carboxylates: These compounds have various aryl groups, leading to diverse biological properties.

Uniqueness: this compound is unique due to its specific phenyl substitution, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

Ethyl-5-phenyl-isoxazole-4-carboxylate (CAS 1143-82-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure, which is known for its pharmacological significance. The compound's molecular formula is , and it exhibits a dihedral angle of 43.40° between the phenyl and isoxazole rings, indicating a degree of conformational flexibility that may influence its biological interactions .

1. Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of this compound. For instance, a recent investigation highlighted its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be promising:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that this compound possesses significant antibacterial and antifungal activity, making it a candidate for further development in treating infections .

2. Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Molecular docking studies indicate that it interacts effectively with proteins involved in inflammatory pathways. For example, compounds containing isoxazole moieties have been noted for their ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response . This mechanism suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Research has indicated that isoxazole derivatives can exhibit neuroprotective properties. Specifically, this compound has been studied for its ability to antagonize the NMDA receptor, which plays a pivotal role in neurodegenerative diseases . This activity positions the compound as a potential therapeutic agent in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Experimental Findings

Several experimental studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against a panel of pathogens, confirming its broad-spectrum antimicrobial activity through both in vitro assays and molecular docking techniques .

- Inflammation Models : In vivo models demonstrated that treatment with this compound significantly reduced markers of inflammation compared to control groups, suggesting its potential application in anti-inflammatory therapies .

- Neuroprotection Studies : In vitro assays involving neuronal cell lines showed that the compound could protect against oxidative stress-induced cell death, providing a basis for future investigations into its neuroprotective mechanisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl-5-phenyl-isoxazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : Ultrasonic irradiation has been employed to enhance reaction efficiency and reduce side products in similar isoxazole derivatives. For example, condensation reactions under ultrasound (40 kHz, 60°C) improved yields by 15–20% compared to conventional heating . Key parameters include solvent choice (e.g., ethanol or THF), catalyst type (e.g., p-toluenesulfonic acid), and reaction time (4–8 hours). Post-synthesis purification via recrystallization (ethanol/water mixtures) and characterization by TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) are critical for purity validation .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular structure of this compound?

- Methodology : SC-XRD analysis involves data collection using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL software are standard. Key metrics include R-factor convergence (<0.05), hydrogen bonding networks (e.g., C–H···O interactions), and anisotropic displacement parameters for non-H atoms . ORTEP-III is used for thermal ellipsoid visualization, ensuring accurate depiction of bond lengths and angles .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, isoxazole ring vibrations at 1600–1500 cm⁻¹) .

- NMR : ¹H/¹³C NMR assignments (e.g., ester carbonyl at δ ~165 ppm, aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 244) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for this compound?

- Methodology : DFT studies (e.g., B3LYP/6-311++G(d,p) basis set in Gaussian 09) predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Compare computed bond lengths/angles with XRD data (deviation <0.02 Å for heavy atoms). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, spectroscopic assignments)?

- Methodology :

- Cross-Validation : Use multiple techniques (e.g., XRD for geometry, NMR for proton environments) to verify computational models .

- Parameter Adjustment : Re-optimize DFT functionals (e.g., M06-2X for non-covalent interactions) or solvent models (IEF-PCM for solution-phase NMR predictions) .

- Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and theoretical values to identify systematic biases .

Q. What strategies optimize regioselectivity in isoxazole ring functionalization?

- Methodology :

- Catalyst Screening : Transition metals (e.g., Pd/Cu for cross-coupling) or organocatalysts (e.g., DMAP) improve selectivity at the 4-carboxylate position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitution reactions .

Q. How are intermolecular interactions analyzed to predict crystal packing behavior?

- Methodology : Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···H, C···O). For this compound, dominant interactions include C–H···O (25–30%) and π-π stacking (10–15%). Compare with Cambridge Structural Database (CSD) entries for similar compounds .

Q. What role do ring-puckering coordinates play in conformational analysis of the isoxazole moiety?

- Methodology : Cremer-Pople parameters (e.g., total puckering amplitude, Θ) describe out-of-plane deviations. For planar isoxazole rings, Θ <5°, but substituents (e.g., phenyl groups) may induce minor puckering (Θ ~10°) .

Q. How is structure validation performed to ensure crystallographic data reliability?

- Methodology :

- PLATON Checks : Verify ADDSYM for missed symmetry, TWINABS for twinning, and Rint <0.05 for data quality .

- Residual Density Maps : Ensure no unmodeled electron density peaks (>0.5 eÅ⁻³) near heavy atoms .

Q. Data Contradiction Resolution Framework

Properties

IUPAC Name |

ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-13-16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUVKCRBONBOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467257 | |

| Record name | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50784-69-5 | |

| Record name | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.